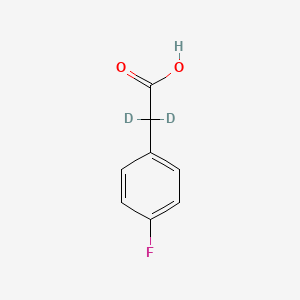

2-(4-Fluorophenyl)acetic acid-d2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C8H7FO2 |

|---|---|

Molekulargewicht |

156.15 g/mol |

IUPAC-Name |

2,2-dideuterio-2-(4-fluorophenyl)acetic acid |

InChI |

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/i5D2 |

InChI-Schlüssel |

MGKPFALCNDRSQD-BFWBPSQCSA-N |

Isomerische SMILES |

[2H]C([2H])(C1=CC=C(C=C1)F)C(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1CC(=O)O)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-(4-Fluorophenyl)acetic acid-d2

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(4-Fluorophenyl)acetic acid-d2, a deuterated analog of 2-(4-Fluorophenyl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Physical and Chemical Properties

This compound is a stable, isotope-labeled compound where two hydrogen atoms on the alpha-carbon have been replaced with deuterium.[1][2] This isotopic substitution is primarily utilized for tracer studies in drug development and as an internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[2] While deuteration can potentially influence the pharmacokinetic and metabolic profiles of a drug, the fundamental physical properties are generally comparable to its non-deuterated counterpart.[1][2][3]

The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analog for comparison.

| Property | This compound | 2-(4-Fluorophenyl)acetic acid |

| Molecular Formula | C₈H₅D₂FO₂[1][3] | C₈H₇FO₂[4][5][6] |

| Molecular Weight | 156.15 g/mol [1][3] | 154.14 g/mol [4][5][7] |

| Exact Mass | 156.056 Da[1] | 154.04300762 Da[4] |

| CAS Number | 113715-48-3[1] | 405-50-5[4][5][6] |

| Appearance | Typically exists as a solid at room temperature[1] | White, shiny crystalline powder or flakes[6] |

| Melting Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 81-83 °C[6][7] |

| Boiling Point | Not explicitly reported; expected to be similar to the non-deuterated form. | 164 °C (at 2.25 torr)[6] |

| Solubility | May dissolve in DMSO, Ethanol, or DMF.[1] Insoluble in water.[6] | Insoluble in water.[6] |

| LogP | 1.452[1] | 1.6[4] |

| pKa | Not explicitly reported. | 4.25 (at 25°C)[6] |

| Hydrogen Bond Donor Count | 1[1] | 1[5] |

| Hydrogen Bond Acceptor Count | 3[1] | 1[5] |

| Rotatable Bond Count | 2[1] | 2[5] |

| Heavy Atom Count | 11[1] | - |

| Complexity | 139[1] | 139[4] |

| SMILES | C(O)(=O)C(C1=CC=C(F)C=C1)([2H])[2H][1] | O=C(O)Cc1ccc(F)cc1[7] |

| InChI Key | MGKPFALCNDRSQD-BFWBPSQCSA-N[1] | MGKPFALCNDRSQD-UHFFFAOYSA-N[4][6] |

| InChI Code | InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)/i5D2[1] | InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)[4][6] |

Experimental Protocols

General Synthesis of Fluorophenylacetic Acids

A general process for the preparation of fluorophenylacetic acids involves the hydrolysis of the corresponding methyl ester. This can be adapted for the deuterated analog.

Materials:

-

Methyl 4-fluorophenylacetate (or its deuterated analog)

-

Sodium hydroxide (B78521) solution (30%)

-

Concentrated hydrochloric acid

-

Water

Procedure:

-

To a suitable reaction vessel, add methyl 4-fluorophenylacetate and water.

-

Add a 30% sodium hydroxide solution to the mixture.

-

Stir the mixture at 60°C for approximately one hour, monitoring the reaction for completion.

-

Once the conversion is complete, acidify the mixture with concentrated hydrochloric acid to a pH of 1.

-

The product will precipitate as a solid.

-

Isolate the solid product by filtration.

This is a generalized protocol based on a patent for the synthesis of fluorophenylacetic acids and should be adapted and optimized for specific laboratory conditions.

Preparation of In Vivo Formulations

For in vivo studies, this compound, which has low water solubility, can be formulated in various ways.

Oral Formulation (Suspension):

-

Prepare a 0.5% Carboxymethylcellulose sodium (CMC Na) solution by dissolving 0.5 g of CMC Na in 100 mL of deionized water.

-

To prepare a 2.5 mg/mL working solution, add 250 mg of this compound to 100 mL of the 0.5% CMC Na solution.

-

Mix thoroughly to create a uniform suspension.[1]

Injection Formulation (DMSO/Corn Oil):

-

Prepare a stock solution of 25 mg/mL by dissolving the compound in DMSO.

-

To prepare a 1 mL working solution of 2.5 mg/mL, take 100 µL of the 25 mg/mL DMSO stock solution.

-

Add the stock solution to 900 µL of corn oil.

-

Mix well to obtain a clear solution or a fine suspension.[1]

Visualizations

The following diagrams illustrate the general synthesis workflow and a decision-making process for preparing in vivo formulations.

Caption: General synthesis workflow.

Caption: In vivo formulation workflow.

References

- 1. This compound (p-Fluorophenylacetic acid-d2) | Isotope-Labeled Compounds | 113715-48-3 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 4-Fluorophenylacetic acid | 405-50-5 [chemicalbook.com]

- 7. 4-氟苯乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to 2-(4-Fluorophenyl)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)acetic acid-d2, a deuterated analog of 2-(4-Fluorophenyl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential advantages of isotopic labeling. We will delve into the physicochemical properties, synthesis, and the anticipated metabolic and pharmacokinetic profile of this compound, supported by detailed experimental protocols and visual representations of key concepts.

Introduction

This compound (CAS Number: 113715-48-3) is a stable isotope-labeled version of 2-(4-Fluorophenyl)acetic acid (CAS Number: 405-50-5), where two hydrogen atoms on the alpha-carbon have been replaced with deuterium (B1214612).[1] This substitution can have a profound impact on the metabolic fate of the molecule. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolic cleavage at the deuterated site. This phenomenon, known as the kinetic isotope effect (KIE), can result in a more favorable pharmacokinetic profile, including reduced metabolic clearance and a longer half-life.[2] Such modifications are a key strategy in drug development to enhance the therapeutic properties of a lead compound.[3][4]

Physicochemical Properties

A comparison of the key physicochemical properties of this compound and its non-deuterated counterpart is essential for understanding its behavior in biological systems. The introduction of deuterium results in a slight increase in molecular weight, while other properties are expected to be very similar.

| Property | This compound | 2-(4-Fluorophenyl)acetic acid |

| CAS Number | 113715-48-3 | 405-50-5 |

| Molecular Formula | C₈H₅D₂FO₂ | C₈H₇FO₂ |

| Molecular Weight | 156.15 g/mol [1] | 154.14 g/mol |

| Appearance | Solid[1] | White to off-white solid |

| Melting Point | Not available | 81-83 °C |

| LogP | 1.452[1] | 1.6 |

| Hydrogen Bond Donor Count | 1[1] | 1 |

| Hydrogen Bond Acceptor Count | 3[1] | 2 |

| Rotatable Bond Count | 2[1] | 2 |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

This proposed synthesis is a two-step process starting from diethyl (4-fluorophenyl)malonate.

Step 1: Saponification and H/D Exchange

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl (4-fluorophenyl)malonate (1 equivalent) in a solution of sodium hydroxide (B78521) (2.2 equivalents) in D₂O.

-

Heating: Heat the mixture to reflux and maintain for 4-6 hours to ensure complete saponification and H/D exchange at the acidic α-position.

-

Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting material.

-

Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a solution of DCl in D₂O until the pH is acidic. The intermediate, (4-fluorophenyl)malonic acid-d, will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold D₂O, and dry under vacuum.

Step 2: Decarboxylation

-

Reaction Setup: Place the dried (4-fluorophenyl)malonic acid-d in a suitable flask for heating.

-

Heating: Heat the solid gently above its melting point. Decarboxylation will occur, releasing carbon dioxide and forming the desired this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield the final product.

In Vivo Formulation Protocol

For in vivo studies, this compound can be formulated for various routes of administration. The following are example protocols for preparing formulations for oral and injection administration.[1]

Oral Formulation (Suspension in 0.5% CMC-Na)

-

Prepare a 0.5% (w/v) solution of sodium carboxymethyl cellulose (B213188) (CMC-Na) in deionized water.

-

Weigh the required amount of this compound.

-

Gradually add the powdered compound to the 0.5% CMC-Na solution while stirring continuously to form a uniform suspension.

Injection Formulation (DMSO/Corn Oil)

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 25 mg/mL.

-

For a final concentration of 2.5 mg/mL, take 100 µL of the DMSO stock solution and add it to 900 µL of corn oil.

-

Mix thoroughly to obtain a clear solution or a fine suspension.

Putative Metabolic Pathway

The metabolism of phenylacetic acid in humans primarily involves conjugation with glutamine to form phenylacetylglutamine, which is then excreted in the urine.[7] It is hypothesized that 2-(4-Fluorophenyl)acetic acid follows a similar pathway. The deuteration at the alpha-position is not expected to alter the primary metabolic route but may influence the rate of any metabolic processes that involve the cleavage of the C-D bond.

References

- 1. This compound (p-Fluorophenylacetic acid-d2) | Isotope-Labeled Compounds | 113715-48-3 | Invivochem [invivochem.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. portal.research.lu.se [portal.research.lu.se]

- 7. Human Metabolome Database: Showing metabocard for Phenylacetic acid (HMDB0000209) [hmdb.ca]

Synthesis of 2-(4-Fluorophenyl)acetic acid-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-(4-Fluorophenyl)acetic acid-d2, a deuterated derivative of 2-(4-Fluorophenyl)acetic acid. This isotopically labeled compound is of significant interest as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) in drug metabolism and pharmacokinetic (DMPK) studies.[1] The introduction of deuterium (B1214612) at the α-position provides a distinct mass shift, facilitating its differentiation from the unlabeled endogenous analogue.

Core Synthesis Strategy: α-Hydrogen-Deuterium Exchange

The most direct and widely applicable method for the synthesis of this compound is through the direct exchange of the acidic α-hydrogens of the parent carboxylic acid with deuterium. This transformation is typically achieved by reacting 2-(4-Fluorophenyl)acetic acid with a deuterium source, most commonly deuterium oxide (D₂O), under either acidic or basic conditions. The acidic nature of the α-protons, being adjacent to the carbonyl group of the carboxylic acid, allows for their ready abstraction and subsequent replacement by deuterium.

Reaction Principle

The underlying chemical principle involves the formation of an enolate intermediate under basic conditions or an enol intermediate under acidic conditions. These intermediates can then be deuterated by the deuterium source present in the reaction mixture.

Base-Catalyzed Mechanism:

Caption: Base-catalyzed H-D exchange for deuteration.

Acid-Catalyzed Mechanism:

References

A Technical Guide to 2-(4-Fluorophenyl)acetic acid-d2 for Researchers

For researchers, scientists, and drug development professionals, the selection of high-quality, reliable starting materials and internal standards is a critical foundation for the success of any research endeavor. This technical guide provides an in-depth overview of 2-(4-Fluorophenyl)acetic acid-d2, a deuterated analog of 2-(4-Fluorophenyl)acetic acid, and offers a structured approach to supplier selection and experimental application.

This guide summarizes key technical data for this compound available from various suppliers, presents a generalized experimental protocol for its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, and provides a logical workflow for navigating the supplier selection process.

Supplier and Technical Data Overview

The selection of a suitable supplier for this compound is a crucial step that can significantly impact the accuracy and reproducibility of experimental results. The following table summarizes publicly available data from prominent chemical suppliers. Please note that pricing and availability are subject to change and may require direct inquiry with the supplier.

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Isotopic Enrichment |

| MedChemExpress | HY-W001955S | 113715-48-3 | C₈H₅D₂FO₂ | 156.15 | Not specified | Not specified |

| InvivoChem | V63680 | 113715-48-3 | C₈H₅D₂FO₂ | 156.15 | ≥98% | Not specified |

Note: Isotopic enrichment is a critical parameter for deuterated standards and directly impacts the accuracy of quantitative analysis. While not always explicitly stated on product datasheets, it is advisable to contact suppliers directly to obtain this information.

Experimental Protocol: Use as an Internal Standard in LC-MS Analysis

Deuterated compounds like this compound are invaluable as internal standards in quantitative mass spectrometry due to their similar chemical and physical properties to the unlabeled analyte, but with a distinct mass.[1][2] This allows for accurate quantification by correcting for variations in sample preparation and instrument response.

Objective: To accurately quantify the concentration of 2-(4-Fluorophenyl)acetic acid in a given sample matrix using this compound as an internal standard via LC-MS.

Materials:

-

2-(4-Fluorophenyl)acetic acid (analyte standard)

-

This compound (internal standard)

-

LC-MS grade solvents (e.g., acetonitrile, methanol, water with 0.1% formic acid)

-

Sample matrix (e.g., plasma, urine, cell lysate)

-

Calibrated pipettes and vials

-

Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS)

Methodology:

-

Preparation of Stock Solutions:

-

Accurately weigh and dissolve 2-(4-Fluorophenyl)acetic acid and this compound in a suitable solvent (e.g., methanol) to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

-

-

Preparation of Calibration Standards:

-

Prepare a series of calibration standards by spiking known amounts of the analyte stock solution into the sample matrix.

-

To each calibration standard, add a fixed amount of the internal standard stock solution. This ensures a constant concentration of the internal standard across all calibration levels.

-

-

Sample Preparation:

-

To the unknown samples, add the same fixed amount of the internal standard stock solution as was added to the calibration standards.

-

Perform necessary sample clean-up and extraction procedures (e.g., protein precipitation, solid-phase extraction) to remove interferences.

-

-

LC-MS Analysis:

-

Develop a suitable LC method to achieve chromatographic separation of the analyte and internal standard from matrix components.

-

Optimize the mass spectrometer parameters for the detection of both the analyte and the internal standard. This will involve selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM) or using high-resolution mass spectrometry.

-

Inject the prepared calibration standards and unknown samples into the LC-MS system.

-

-

Data Analysis:

-

For each injection, determine the peak area of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the known concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Logical Workflow for Supplier Selection

The process of selecting a chemical supplier involves more than just comparing prices. For critical research reagents, a systematic approach is necessary to ensure quality, reliability, and value. The following diagram illustrates a logical workflow for selecting a supplier for this compound.

Caption: Workflow for selecting a supplier for a research chemical.

By following a structured approach to both supplier selection and experimental design, researchers can enhance the quality and reliability of their data, ultimately contributing to the advancement of their scientific and drug development objectives.

References

Technical Guide: Isotopic Purity of 2-(4-Fluorophenyl)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2-(4-Fluorophenyl)acetic acid-d2, a deuterated analog of the corresponding non-labeled compound. This document outlines the significance of isotopic purity in research and development, details the analytical methodologies for its determination, and presents a logical workflow for its assessment.

Introduction

This compound is the deuterium-labeled form of 2-(4-Fluorophenyl)acetic acid.[1][2][3] The incorporation of deuterium (B1214612) in place of hydrogen atoms at the alpha-carbon position can influence the compound's pharmacokinetic and metabolic properties.[1][2] This makes it a valuable tool in drug metabolism studies, pharmacokinetic research, and as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

The utility of this compound in these applications is critically dependent on its isotopic purity. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms at the specified positions. High isotopic purity is essential for accurate and reproducible experimental results.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, often exceeding 98%. However, the exact isotopic distribution can vary between batches and manufacturers. It is crucial to refer to the Certificate of Analysis (CoA) for specific quantitative data. For the purpose of this guide, a representative dataset is presented below.

| Parameter | Analytical Method | Typical Value |

| Isotopic Purity (d2) | Mass Spectrometry | ≥ 98% |

| d0 Impurity | Mass Spectrometry | ≤ 1.5% |

| d1 Impurity | Mass Spectrometry | ≤ 0.5% |

| Chemical Purity | HPLC | ≥ 99% |

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds like this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the isotopic enrichment of a compound by measuring the mass-to-charge ratio (m/z) of its ions.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight, orbitrap).

-

Detection: The abundance of each ion is measured.

-

Data Analysis: The relative intensities of the ion peaks corresponding to the d2, d1, and d0 species are used to calculate the isotopic purity. The molecular ion peaks for 2-(4-Fluorophenyl)acetic acid are expected around m/z 154 for d0, 155 for d1, and 156 for d2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed information about the structure and isotopic composition of a molecule.

Methodology:

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a known internal standard.

-

¹H NMR Analysis: A quantitative ¹H NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the alpha-protons confirms successful deuteration. The residual proton signal at this position can be integrated and compared to a non-deuterated standard or other protons in the molecule to quantify the level of d1 and d0 impurities.

-

²H NMR Analysis: A ²H NMR spectrum is acquired. The presence of a signal at the chemical shift corresponding to the alpha-position confirms the incorporation of deuterium. The integral of this signal can be used to determine the relative amount of the d2 species.

-

Data Analysis: The isotopic purity is calculated by comparing the integrals of the relevant signals in the ¹H and ²H NMR spectra.

Synthesis of this compound

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination.

This comprehensive approach ensures the accurate and reliable determination of the isotopic purity of this compound, a critical parameter for its application in research and drug development.

References

An In-depth Technical Guide to 2-(4-Fluorophenyl)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to 2-(4-Fluorophenyl)acetic acid-d2. This deuterated standard is a critical tool in quantitative analytical studies, particularly in the fields of pharmacokinetics and metabolic research.

Chemical Structure and Properties

This compound is the deuterium-labeled form of 2-(4-Fluorophenyl)acetic acid, where two hydrogen atoms on the alpha-carbon have been replaced by deuterium (B1214612) atoms. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈H₅D₂FO₂ |

| Molecular Weight | 156.15 g/mol |

| CAS Number | 113715-48-3 |

| Appearance | Solid |

| SMILES | O=C(O)C([2H])([2H])c1ccc(F)cc1 |

| InChI Key | MGKPFALCNDRSQD-BFWBPSQCSA-N |

Spectroscopic Data (Predicted)

Due to the scarcity of publicly available experimental spectra for this compound, the following tables present predicted data based on the known spectral characteristics of its non-deuterated analog and general principles of NMR and mass spectrometry.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20 - 7.30 | m | 2H | Ar-H (ortho to F) |

| 6.95 - 7.05 | m | 2H | Ar-H (meta to F) |

| Note: The signal for the α-protons is absent due to deuteration. |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (ppm) | Assignment |

| 178 - 182 | C =O |

| 161 - 164 (d, J_CF ≈ 245 Hz) | C -F |

| 130 - 132 (d, J_CCF ≈ 8 Hz) | Ar-C H (ortho to F) |

| 128 - 130 | Ar-C (ipso to CH₂COOH) |

| 115 - 117 (d, J_CCCF ≈ 21 Hz) | Ar-C H (meta to F) |

| 40 - 43 (t, J_CD ≈ 20 Hz) | C D₂ |

Table 3: Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0 ppm)

| Chemical Shift (ppm) | Multiplicity |

| -114 to -118 | m |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Relative Intensity (%) | Assignment |

| 156 | 40 | [M]⁺ |

| 111 | 100 | [M - COOD]⁺ |

| 109 | 20 | [C₆H₄F]⁺ |

Experimental Protocols

Synthesis of this compound (Proposed)

A potential synthetic route for this compound involves the deuteration of the corresponding non-deuterated compound.

Caption: Proposed synthesis workflow for this compound.

Protocol:

-

Dissolution: Dissolve 2-(4-Fluorophenyl)acetic acid in a suitable solvent, such as anhydrous THF.

-

Deprotonation: Add a strong base in a deuterated medium, for example, sodium deuteroxide (NaOD) in D₂O, to the solution at a controlled temperature (e.g., 0 °C). This will deprotonate the alpha-carbon, forming an enolate.

-

Deuteration: Stir the reaction mixture to allow for the exchange of protons with deuterium from the solvent.

-

Quenching: Quench the reaction by adding a deuterated acid, such as DCl in D₂O, to neutralize the base and protonate (deuterate) the enolate.

-

Extraction: Extract the product using an organic solvent like diethyl ether.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Quantitative Analysis using LC-MS/MS with Deuterated Internal Standard

This protocol outlines the use of this compound as an internal standard for the quantification of 2-(4-Fluorophenyl)acetic acid in a biological matrix.

Caption: Experimental workflow for quantitative analysis using an internal standard.

Protocol:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., 100 µL of plasma), add a known amount of this compound solution in a suitable solvent (e.g., methanol).

-

Perform protein precipitation by adding a threefold volume of cold acetonitrile (B52724).

-

Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Conditions (Typical):

-

LC Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization Mode: Negative Ion Electrospray (ESI-).

-

MRM Transitions:

-

2-(4-Fluorophenyl)acetic acid: Monitor the transition from the precursor ion (m/z 153.0) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (m/z 155.0) to a corresponding product ion.

-

-

-

Quantification:

-

Generate a calibration curve by analyzing standards containing known concentrations of 2-(4-Fluorophenyl)acetic acid and a fixed concentration of the deuterated internal standard.

-

Determine the concentration of the analyte in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Biological Context (of the Non-Deuterated Analog)

While this compound is primarily used as an analytical standard, its non-deuterated analog, 2-(4-Fluorophenyl)acetic acid, has been investigated for its biological activities. It is a known metabolite of some pharmaceutical compounds and has been studied in the context of its potential anti-inflammatory properties. The introduction of a fluorine atom can significantly alter the metabolic stability and biological activity of a molecule.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by an anti-inflammatory agent.

Caption: Hypothetical anti-inflammatory signaling pathway.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. The predicted spectroscopic data and proposed synthetic protocol are for illustrative purposes and require experimental validation.

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorophenyl)acetic acid-d2 in Pharmacokinetic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide to the utilization of 2-(4-Fluorophenyl)acetic acid-d2 in pharmacokinetic (PK) studies. Deuterium-labeled compounds, such as this compound, are invaluable tools in drug discovery and development. Their primary application is as stable isotope-labeled internal standards (SIL-IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy, precision, and robustness of the method.[1][2][3]

This document outlines the rationale for using this compound, provides detailed protocols for its application in a typical preclinical pharmacokinetic study, and includes guidelines for bioanalytical method validation in line with regulatory expectations.

Rationale for Use

This compound serves as an ideal internal standard for the quantification of its non-labeled counterpart, 2-(4-Fluorophenyl)acetic acid, in biological matrices. Due to the deuterium (B1214612) labeling, it is chemically identical to the analyte but has a different mass. This allows it to be distinguished by a mass spectrometer while ensuring it behaves similarly during sample extraction, chromatographic separation, and ionization.[4] This co-elution and similar ionization behavior are critical for compensating for matrix effects, which are a common source of variability and inaccuracy in bioanalytical assays.[5]

The strategic placement of two deuterium atoms on the acetic acid moiety provides a sufficient mass shift to prevent isotopic overlap with the parent compound, a crucial requirement for an effective internal standard.[4]

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

This protocol describes a single-dose oral pharmacokinetic study of 2-(4-Fluorophenyl)acetic acid in rats, utilizing this compound as an internal standard for sample analysis.

Materials:

-

2-(4-Fluorophenyl)acetic acid (Test Article)

-

This compound (Internal Standard)

-

Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)

-

Male Sprague-Dawley rats (8-10 weeks old)

-

Metabolic cages for urine and feces collection (optional)

-

Blood collection tubes (e.g., K2-EDTA coated)

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

Protocol:

-

Animal Acclimatization: Acclimate rats to the housing conditions for at least 3-5 days prior to the study.

-

Dose Formulation: Prepare a homogenous suspension of the test article in the vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of 2-(4-Fluorophenyl)acetic acid to the rats via gavage. A typical dose for a preliminary PK study might be in the range of 10-50 mg/kg.

-

Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable vein (e.g., tail vein or saphenous vein) at predetermined time points.[6] Recommended time points for an oral study include: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Transfer the plasma samples to clean, labeled tubes and store them at -80°C until analysis.

Experimental Workflow for In Vivo Pharmacokinetic Study

References

Application Note and Protocol for the Preparation of 2-(4-Fluorophenyl)acetic acid-d2 Stock Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-(4-Fluorophenyl)acetic acid-d2 is the deuterium-labeled form of 2-(4-Fluorophenyl)acetic acid. The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter a molecule's metabolic fate due to the kinetic isotope effect. This property makes deuterated compounds valuable tools in drug development to enhance pharmacokinetic profiles.[1][2] Proper preparation of stock solutions is critical to maintain the chemical and isotopic integrity of this compound for accurate and reproducible experimental results.[3] This document provides a detailed protocol for the preparation of a this compound stock solution.

Physicochemical Data and Storage Recommendations

Accurate data on the compound's properties and recommended storage conditions are essential for its proper handling and use. The following table summarizes key quantitative information for this compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₅D₂FO₂ | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Molecular Weight | 156.15 g/mol | --INVALID-LINK--[4], --INVALID-LINK--[5] |

| Appearance | Solid | --INVALID-LINK--[4] |

| Solubility | Soluble in DMSO. May also be soluble in water, ethanol, or DMF. | --INVALID-LINK--[4] |

| Storage (Powder) | -20°C for 3 years or 4°C for 2 years. | --INVALID-LINK--[4] |

| Storage (in Solvent) | -80°C for 6 months or -20°C for 1 month. | --INVALID-LINK--[4] |

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a stock solution of this compound. The primary objective is to ensure accurate concentration while preserving the isotopic purity of the compound. Deuterated compounds are often hygroscopic and susceptible to hydrogen-deuterium (H-D) exchange with atmospheric moisture; therefore, handling under a dry, inert atmosphere is strongly recommended.[1][3][6]

2.1. Materials

-

This compound powder

-

High-purity, anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO))

-

Inert gas (e.g., dry nitrogen or argon)

-

Calibrated analytical balance

-

Class A volumetric flasks

-

Pipettes and pipette tips

-

Spatula

-

Appropriate storage vials (amber glass or polypropylene, with tight-fitting caps)

2.2. Equipment

-

Fume hood or glove box

-

Vortex mixer or sonicator

-

Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

2.3. Procedure

-

Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This crucial step prevents the condensation of atmospheric moisture on the cold powder, which could compromise isotopic purity.[3]

-

Inert Atmosphere: If available, perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (nitrogen or argon) to minimize exposure to moisture.[3][7]

-

Weighing: Carefully open the container and accurately weigh the desired mass of the this compound powder using a calibrated analytical balance. Transfer the powder to an appropriate Class A volumetric flask.

-

Dissolution: Add a portion of the chosen anhydrous solvent (e.g., DMSO) to the volumetric flask, approximately half of the final desired volume.

-

Mixing: Gently swirl the flask to dissolve the powder. If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

-

Volume Adjustment: Once the solid is completely dissolved, add the solvent to the flask until the meniscus reaches the calibration mark.

-

Homogenization: Cap the flask securely and invert it several times to ensure the solution is homogeneous.

-

Aliquoting and Storage: Aliquot the stock solution into single-use volumes in appropriate storage vials.[3] Store the vials at -20°C or -80°C for long-term stability.[4] Ensure vials are tightly sealed to prevent solvent evaporation and contamination.

2.4. Safety Precautions

-

Always handle this compound and solvents in a well-ventilated area, such as a fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheet (SDS) for 2-(4-Fluorophenyl)acetic acid for specific hazard information. The non-deuterated analog is known to cause skin and eye irritation.[8]

-

Dispose of all chemical waste according to your institution's guidelines.

Diagrams

Workflow for Stock Solution Preparation

The following diagram illustrates the sequential steps for the preparation of the this compound stock solution.

Caption: Workflow for stock solution preparation.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound (p-Fluorophenylacetic acid-d2) | Isotope-Labeled Compounds | 113715-48-3 | Invivochem [invivochem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. chromservis.eu [chromservis.eu]

- 8. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Mass Spectrometry Fragmentation Analysis of 2-(4-Fluorophenyl)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenyl)acetic acid-d2 is a deuterated analog of 2-(4-Fluorophenyl)acetic acid, often utilized as an internal standard in quantitative mass spectrometry-based assays. Its deuteration provides a distinct mass shift from the endogenous or unlabeled compound, enabling accurate quantification in complex biological matrices. Understanding the fragmentation pattern of this stable isotope-labeled compound is crucial for developing robust and sensitive analytical methods, such as those used in pharmacokinetic and metabolic studies. This application note provides a detailed overview of the predicted mass spectrometry fragmentation of this compound and protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Predicted Mass Spectrometry Fragmentation

Electron ionization (EI) mass spectrometry of this compound is expected to yield a characteristic fragmentation pattern. The molecular ion ([M]⁺˙) will have a mass-to-charge ratio (m/z) of 156. The fragmentation is predicted to be dominated by two main pathways initiated by the loss of the carboxyl group and benzylic cleavage.

A primary fragmentation pathway for carboxylic acids involves the loss of the carboxyl radical (•COOH), resulting in a fragment with a mass loss of 45 Da. For this compound, this would lead to the formation of a deuterated 4-fluorobenzyl cation.

Another significant fragmentation pathway involves the cleavage of the C-C bond adjacent to the aromatic ring, a common fragmentation for phenylacetic acids. This benzylic cleavage would result in the formation of a deuterated tropylium-like ion, a highly stable seven-membered aromatic ring cation. The presence of deuterium (B1214612) atoms on the benzylic carbon will influence the m/z of this characteristic fragment.

The following table summarizes the predicted major fragments for this compound under electron ionization.

| Fragment Ion | Proposed Structure | m/z (Predicted) | Neutral Loss | Notes |

| [M]⁺˙ | C₈H₅D₂FO₂⁺˙ | 156 | - | Molecular Ion |

| [M - COOH]⁺ | C₇H₄DF⁺ | 111 | •COOH (45 Da) | Loss of the carboxyl radical. |

| [C₇H₄DF]⁺ | Tropylium-like ion | 111 | C₂D₂O₂ (60 Da) | Benzylic cleavage and rearrangement. |

| [C₆H₄F]⁺ | Fluorophenyl cation | 95 | CD₂COOH (61 Da) | Cleavage of the bond between the aromatic ring and the side chain. |

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using GC-MS. Derivatization is often required for carboxylic acids to improve their volatility and chromatographic behavior.

1. Sample Preparation and Derivatization:

-

To 100 µL of sample (e.g., extracted from a biological matrix and reconstituted in a suitable solvent), add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Vortex the mixture for 30 seconds.

-

Heat the sample at 70°C for 30 minutes.

-

Cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC System or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Oven Program | Initial: 80°C, hold for 1 minRamp: 15°C/min to 280°C, hold for 5 min |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

| MSD Transfer Line | 280°C |

| MS Source Temperature | 230°C |

| MS Quad Temperature | 150°C |

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a general method for the direct analysis of this compound by LC-MS/MS, which is often preferred for its high sensitivity and specificity without the need for derivatization.

1. Sample Preparation:

-

For biological samples, perform a protein precipitation by adding 3 volumes of cold acetonitrile (B52724) to 1 volume of sample.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

| Parameter | Condition |

| Liquid Chromatograph | Agilent 1290 Infinity II LC System or equivalent |

| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |

| LC Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B1-5 min: 5-95% B5-6 min: 95% B6-6.1 min: 95-5% B6.1-8 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 325°C |

| Gas Flow | 8 L/min |

| Nebulizer Pressure | 40 psi |

| MRM Transitions | Precursor Ion (m/z): 155.1Product Ion 1 (m/z): 110.1 (Quantitative)Product Ion 2 (m/z): 94.1 (Qualitative) |

Visualizations

Caption: Predicted EI fragmentation pathway of this compound.

Application of 2-(4-Fluorophenyl)acetic acid-d2 in Environmental Analysis: A Comprehensive Guide

Introduction

The accurate quantification of emerging environmental contaminants is a critical challenge in environmental science. Many of these compounds, which include pharmaceuticals, personal care products, and industrial chemicals, are present at trace levels in complex matrices such as water and soil. Isotope dilution mass spectrometry (IDMS) has become the gold standard for the precise and accurate measurement of these contaminants. This technique relies on the use of stable isotope-labeled internal standards (SIL-IS), which are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium (B1214612) (²H or D).

2-(4-Fluorophenyl)acetic acid-d2 is the deuterium-labeled form of 2-(4-Fluorophenyl)acetic acid. Due to its structural similarity to various emerging contaminants, particularly those with a phenylacetic acid moiety, it serves as an excellent internal standard for their quantification in environmental samples.[1] The use of a deuterated internal standard like this compound is crucial for compensating for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high-quality and reliable quantitative data.

This application note provides detailed protocols for the use of this compound as an internal standard in the analysis of environmental water and soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

The core principle of isotope dilution mass spectrometry is the addition of a known amount of an isotopically labeled standard to a sample prior to any sample processing. The labeled standard behaves identically to the native analyte throughout the extraction, cleanup, and analytical procedures. Any loss of the analyte during these steps will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled internal standard in the final extract using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, regardless of variations in recovery or matrix-induced signal suppression or enhancement.

Application Data

While specific quantitative data for the analysis of 4-fluorophenylacetic acid using its deuterated internal standard in environmental matrices is not extensively published, performance metrics can be extrapolated from validated methods for structurally similar emerging contaminants where analogous deuterated internal standards are employed. The following tables summarize typical performance data for the analysis of acidic emerging contaminants in water and soil using isotope dilution LC-MS/MS.

Table 1: Representative Performance Data for Analysis of Acidic Emerging Contaminants in Water

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.1 - 10 ng/L | [2] |

| Limit of Quantification (LOQ) | 0.5 - 25 ng/L | [2] |

| Recovery | 70 - 120% | [3] |

| Relative Standard Deviation (RSD) | < 15% | [3] |

Table 2: Representative Performance Data for Analysis of Acidic Emerging Contaminants in Soil

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.05 - 5 µg/kg | |

| Limit of Quantification (LOQ) | 0.1 - 10 µg/kg | |

| Recovery | 60 - 110% | |

| Relative Standard Deviation (RSD) | < 20% |

Experimental Protocols

The following are detailed protocols for the extraction and analysis of emerging contaminants from water and soil samples using this compound as an internal standard.

Protocol 1: Analysis of Water Samples

This protocol is suitable for the analysis of surface water, groundwater, and wastewater effluent.

1. Materials and Reagents

-

This compound solution (1 µg/mL in methanol)

-

Methanol (B129727) (LC-MS grade)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)

-

Polypropylene (B1209903) centrifuge tubes (50 mL)

-

Glass vials with PTFE-lined caps

2. Sample Preparation and Extraction

-

Collect a 100-500 mL water sample in a clean polypropylene bottle.

-

Add a known amount of this compound internal standard solution to the water sample to achieve a final concentration of approximately 10-50 ng/L.

-

Adjust the sample pH to the appropriate level for the target analyte (typically acidic for acidic compounds).

-

Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by ultrapure water.

-

Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

Wash the cartridge with ultrapure water to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen.

-

Elute the analytes and the internal standard from the cartridge with an appropriate solvent, such as methanol containing a small percentage of formic acid or ammonia.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Analysis of Soil and Sediment Samples

This protocol is suitable for the analysis of soil and sediment samples.

1. Materials and Reagents

-

This compound solution (1 µg/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ethyl acetate (B1210297) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., Weak Anion Exchange - WAX)

-

Polypropylene centrifuge tubes (50 mL)

-

Ultrasonic bath or mechanical shaker

-

Centrifuge

2. Sample Preparation and Extraction

-

Homogenize and sieve the soil or sediment sample to remove large debris.

-

Weigh approximately 5-10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Spike the sample with a known amount of this compound internal standard solution.

-

Add 10-20 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile and water, or methanol).

-

Vortex the sample vigorously for 1 minute, followed by ultrasonication for 15-30 minutes or shaking on a mechanical shaker for 30-60 minutes.

-

Centrifuge the sample at 4000-5000 rpm for 10 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction (steps 4-7) two more times and combine the supernatants.

-

The combined extract can be further cleaned up using Solid Phase Extraction as described in Protocol 1 (steps 4-10).

LC-MS/MS Analysis

The following are typical starting parameters for LC-MS/MS analysis. These should be optimized for the specific instrument and target analyte.

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Injection Volume: 5 - 10 µL

-

Column Temperature: 30 - 40 °C

Tandem Mass Spectrometry (MS/MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic compounds.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions for both the native analyte and this compound must be determined and optimized. For this compound, the precursor ion will be [M-H]⁻ at m/z corresponding to its deuterated mass.

-

Collision Energy and other source parameters: These need to be optimized for each specific compound to achieve maximum sensitivity.

Conclusion

This compound is a highly effective internal standard for the quantification of emerging environmental contaminants, particularly those with a similar chemical structure. Its use in conjunction with isotope dilution LC-MS/MS provides a robust and reliable analytical method for generating high-quality data in complex environmental matrices. The detailed protocols provided in this application note offer a solid foundation for researchers and scientists to develop and validate methods for the analysis of a wide range of environmental pollutants. The adaptability of these protocols to various water and soil types, combined with the inherent accuracy of the isotope dilution technique, makes this a powerful tool for environmental monitoring and risk assessment.

References

- 1. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A Simple Method for Automated Solid Phase Extraction of Water Samples for Immunological Analysis of Small Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quantitative Analysis Using 2-(4-Fluorophenyl)acetic acid-d2

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-(4-Fluorophenyl)acetic acid-d2 as an internal standard in the quantitative analysis of its non-labeled counterpart, 2-(4-Fluorophenyl)acetic acid, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This deuterated standard is an essential tool for achieving accurate and precise quantification in complex biological matrices, crucial for pharmacokinetic studies and other applications in drug development.

Introduction

Quantitative analysis by LC-MS/MS is a powerful technique in bioanalysis. However, it is susceptible to variations in sample preparation, instrument response, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for mitigating these variabilities.[1] A SIL-IS is chemically identical to the analyte of interest, ensuring it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z). This allows for reliable correction of analytical errors, leading to high-quality quantitative data.

Principle of the Method

The core of this analytical approach is the addition of a known quantity of this compound to all samples, including calibration standards and quality controls. The analyte, 2-(4-Fluorophenyl)acetic acid, and the internal standard are then co-extracted from the biological matrix, separated by liquid chromatography, and detected by a tandem mass spectrometer. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard, which is then plotted against the analyte's concentration to generate a calibration curve.

Experimental Protocols

This section details a representative protocol for the extraction of 2-(4-Fluorophenyl)acetic acid from human plasma and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Analyte: 2-(4-Fluorophenyl)acetic acid

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)

-

Biological Matrix: Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Equipment: Vortex mixer, Centrifuge, Analytical balance, Pipettes, LC-MS/MS system (e.g., Triple Quadrupole)

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 2-(4-Fluorophenyl)acetic acid and this compound into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 2-(4-Fluorophenyl)acetic acid by serially diluting the primary stock solution with a 50:50 mixture of methanol and water. These solutions will be used to spike the calibration standards.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound primary stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative Example)

-

LC System: A standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

-

MRM Transitions:

-

2-(4-Fluorophenyl)acetic acid: Precursor Ion (Q1) m/z 153.0 -> Product Ion (Q3) m/z 109.0

-

This compound: Precursor Ion (Q1) m/z 155.0 -> Product Ion (Q3) m/z 111.0

-

Data Presentation

The following tables present hypothetical but realistic data from a method validation experiment for the quantitative analysis of 2-(4-Fluorophenyl)acetic acid in human plasma.

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Linear Range | 1 - 1000 ng/mL |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.995 |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV, n=18) | Inter-day Accuracy (%Bias) |

| LLOQ | 1 | 6.5 | -2.1 | 8.2 | -1.5 |

| Low QC | 3 | 5.1 | 1.3 | 6.8 | 2.5 |

| Mid QC | 100 | 3.8 | -0.5 | 4.5 | -0.8 |

| High QC | 800 | 2.5 | 0.8 | 3.1 | 1.2 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias from nominal value.

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |

| Low QC | 85.2 | 86.1 | 0.95 | 0.99 |

| High QC | 87.5 | 88.0 | 0.98 | 1.00 |

IS: Internal Standard

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 2-(4-Fluorophenyl)acetic acid using its deuterated internal standard.

Caption: A typical experimental workflow for quantitative bioanalysis.

Logical Relationship of Internal Standard Correction

This diagram illustrates the principle of how a deuterated internal standard corrects for analytical variability.

Caption: Principle of internal standard correction for analytical variability.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)acetic acid-d2 in Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidance on the use of 2-(4-Fluorophenyl)acetic acid-d2 in drug metabolism and pharmacokinetic (DMPK) studies. This deuterated analog serves as a valuable tool for accurate quantification and for investigating the metabolic fate of its non-deuterated counterpart, 2-(4-Fluorophenyl)acetic acid.

Introduction to Deuterated Compounds in Drug Metabolism

Deuterium (B1214612), a stable isotope of hydrogen, has found significant application in drug discovery and development.[1][2] Replacing hydrogen with deuterium at specific positions in a drug molecule can alter its metabolic profile. This is primarily due to the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger covalent bond with carbon, making it more difficult for metabolic enzymes, such as cytochrome P450s (CYPs), to break this bond.[3] This can lead to a slower rate of metabolism, potentially improving a drug's pharmacokinetic properties, such as increasing its half-life and exposure.[3][4]

This compound is the deuterium-labeled version of 2-(4-Fluorophenyl)acetic acid.[5][6][7] Its primary applications in drug metabolism studies are:

-

As an internal standard (IS): For robust and accurate quantification of the parent compound in biological matrices using liquid chromatography-mass spectrometry (LC-MS).[5][6]

-

As a tracer: To elucidate metabolic pathways and identify metabolites of the parent compound.[5][8]

-

In comparative metabolic stability and pharmacokinetic studies: To evaluate the effect of deuteration on the drug's metabolic profile.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(4-Fluorophenyl)acetic acid and its deuterated analog is presented in Table 1.

| Property | 2-(4-Fluorophenyl)acetic acid | This compound | Reference |

| Molecular Formula | C8H7FO2 | C8H5D2FO2 | [9] |

| Molecular Weight | 154.14 g/mol | 156.15 g/mol | [5][9] |

| CAS Number | 405-50-5 | 113715-48-3 | [5][6] |

| Appearance | Solid | Solid | [6][10] |

| LogP | 1.6 | 1.452 | [9][10] |

Application: Internal Standard for Bioanalytical Methods

The most common application of this compound is as an internal standard for the quantification of 2-(4-Fluorophenyl)acetic acid in biological samples (e.g., plasma, urine, tissue homogenates) by LC-MS/MS. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass, allowing for correction of variability during sample preparation and analysis.

Experimental Protocol: Quantification of 2-(4-Fluorophenyl)acetic acid in Rat Plasma

Objective: To determine the concentration of 2-(4-Fluorophenyl)acetic acid in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.

Materials:

-

2-(4-Fluorophenyl)acetic acid (analyte)

-

This compound (internal standard)

-

Rat plasma (K2EDTA)

-

Acetonitrile (ACN) with 0.1% formic acid

-

Water with 0.1% formic acid

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of 2-(4-Fluorophenyl)acetic acid in methanol (B129727).

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

-

-

Preparation of Calibration Standards and Quality Control (QC) Samples:

-

Serially dilute the analyte stock solution with methanol to prepare working solutions for calibration standards.

-

Spike the working solutions into blank rat plasma to prepare calibration standards at concentrations ranging from 1 to 1000 ng/mL.

-

Prepare QC samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of ACN containing 100 ng/mL of this compound (internal standard).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

MRM Transitions:

-

2-(4-Fluorophenyl)acetic acid: Q1 (m/z 153.0) -> Q3 (m/z 109.0)

-

This compound: Q1 (m/z 155.0) -> Q3 (m/z 111.0)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

-

Use a linear regression model with a weighting factor (e.g., 1/x²) to fit the data.

-

Determine the concentration of the analyte in QC and unknown samples from the calibration curve.

-

Workflow for LC-MS/MS Bioanalysis

Caption: Workflow for the quantification of 2-(4-Fluorophenyl)acetic acid in plasma.

Application: Metabolic Stability and Pathway Identification

Deuteration can significantly impact the metabolic stability of a compound.[3][4] A comparative in vitro metabolism study can be conducted to assess this effect.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

Objective: To compare the metabolic stability of 2-(4-Fluorophenyl)acetic acid and this compound in human liver microsomes.

Materials:

-

2-(4-Fluorophenyl)acetic acid

-

This compound

-

Human Liver Microsomes (HLM)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

LC-MS/MS system

Procedure:

-

Incubation:

-

Prepare a reaction mixture containing HLM (0.5 mg/mL) and the test compound (1 µM) in phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the reaction mixture and quench it by adding 3 volumes of ice-cold ACN containing an internal standard.

-

Include a control incubation without the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Sample Processing:

-

Vortex and centrifuge the quenched samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the in vitro half-life (t½) from the slope of the linear regression.

-

Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Expected Outcome: It is hypothesized that this compound will exhibit a longer half-life and lower intrinsic clearance compared to its non-deuterated analog due to the kinetic isotope effect at the site of metabolism.

Potential Metabolic Pathways

While specific metabolic pathways for 2-(4-Fluorophenyl)acetic acid in mammals are not extensively documented in the provided search results, potential routes can be inferred from general xenobiotic metabolism and studies on similar compounds. The primary metabolic "soft spots" are likely the aromatic ring and the acetic acid side chain.

Potential Phase I Reactions:

-

Aromatic Hydroxylation: Introduction of a hydroxyl group on the phenyl ring.

-

Benzylic Hydroxylation: Although less likely for the deuterated compound, hydroxylation at the alpha-carbon of the acetic acid moiety is a possibility for the parent compound.

Potential Phase II Reactions:

-

Glucuronidation: Conjugation of a glucuronic acid moiety to a hydroxylated metabolite or directly to the carboxylic acid group to form an acyl glucuronide.[11]

-

Sulfation: Conjugation of a sulfo group to a hydroxylated metabolite.

Hypothetical Metabolic Pathway of 2-(4-Fluorophenyl)acetic acid

Caption: Hypothetical metabolic pathway for 2-(4-Fluorophenyl)acetic acid.

Application: Comparative Pharmacokinetic Studies

A crossover in vivo study in an animal model, such as rats, can be designed to compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds.[3]

Experimental Protocol: Oral Pharmacokinetic Study in Rats

Objective: To compare the pharmacokinetic parameters of 2-(4-Fluorophenyl)acetic acid and this compound following oral administration to Sprague-Dawley rats.

Materials:

-

2-(4-Fluorophenyl)acetic acid

-

This compound

-

Sprague-Dawley rats (male, 250-300 g)

-

Dosing vehicle (e.g., 0.5% carboxymethylcellulose)

-

Blood collection supplies

Procedure:

-

Animal Dosing:

-

Fast rats overnight prior to dosing.

-

Administer a single oral dose (e.g., 10 mg/kg) of either 2-(4-Fluorophenyl)acetic acid or this compound to two groups of rats (n=4 per group).

-

-

Blood Sampling:

-

Collect blood samples (approx. 100 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

-

Collect blood into tubes containing K2EDTA and centrifuge to obtain plasma.

-

-

Sample Analysis:

-

Analyze plasma samples for the concentration of the respective compound using a validated LC-MS/MS method as described previously.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis software to calculate the following pharmacokinetic parameters for each compound:

-

Cmax (maximum plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

t½ (half-life)

-

CL/F (apparent oral clearance)

-

-

Statistically compare the pharmacokinetic parameters between the two groups.

-

Data Presentation: The results of the pharmacokinetic study should be summarized in a table for clear comparison.

| Parameter | 2-(4-Fluorophenyl)acetic acid | This compound |

| Cmax (ng/mL) | Hypothetical Value | Hypothetically Higher |

| Tmax (h) | Hypothetical Value | Hypothetical Value |

| AUC (ng*h/mL) | Hypothetical Value | Hypothetically Higher |

| t½ (h) | Hypothetical Value | Hypothetically Longer |

| CL/F (mL/h/kg) | Hypothetical Value | Hypothetically Lower |

Summary and Conclusion

This compound is a critical tool for DMPK studies. Its primary role as an internal standard ensures the accuracy and precision of bioanalytical methods. Furthermore, its use in comparative in vitro and in vivo studies allows for the investigation of the kinetic isotope effect on the metabolism and pharmacokinetics of 2-(4-Fluorophenyl)acetic acid. The protocols provided herein offer a framework for researchers to effectively utilize this deuterated compound in their drug development programs.

References

- 1. Application of deuterium in drug discovery | PPTX [slideshare.net]

- 2. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo [frontiersin.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 9. 2-(4-Fluorophenyl)acetic acid | C8H7FO2 | CID 9837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound (p-Fluorophenylacetic acid-d2) | Isotope-Labeled Compounds | 113715-48-3 | Invivochem [invivochem.com]

- 11. admescope.com [admescope.com]

Application Note: High-Resolution Mass Spectrometry for the Quantification of 2-(4-Fluorophenyl)acetic acid-d2

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2-(4-Fluorophenyl)acetic acid-d2 using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). This compound, a deuterated analog of 2-(4-Fluorophenyl)acetic acid, is commonly employed as an internal standard in pharmacokinetic and metabolic studies. The protocol described herein provides a comprehensive workflow, from sample preparation to data acquisition and analysis, tailored for researchers, scientists, and drug development professionals. The use of a high-resolution Orbitrap mass spectrometer ensures high accuracy and selectivity, which is crucial for bioanalytical applications.

Introduction

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of the analyte from a biological matrix such as plasma.

Materials:

-

Plasma samples

-

This compound stock solution (1 mg/mL in methanol)

-

Acetonitrile (B52724) (LC-MS grade)[4]

-

Formic acid (LC-MS grade)[4]

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma samples to room temperature.

-

Prepare a working internal standard (IS) solution of this compound at a concentration of 1 µg/mL in methanol.

-

In a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

-

Add 10 µL of the 1 µg/mL IS working solution to the plasma sample.

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.[5]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-HRMS analysis.[6]

Liquid Chromatography

Instrumentation: High-Performance Liquid Chromatography (HPLC) system

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

High-Resolution Mass Spectrometry

Instrumentation: Orbitrap-based High-Resolution Mass Spectrometer

| Parameter | Setting |

| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Ion Mode |

| Scan Mode | Full MS / dd-MS2 (Data-Dependent MS2) or Targeted SIM / dd-MS2 |

| Full MS Resolution | 70,000 FWHM (at m/z 200)[3] |

| MS2 Resolution | 17,500 FWHM (at m/z 200) |